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molecular formula C11H11NO2 B8562881 1-(2-Cyclopropylethenyl)-2-nitrobenzene CAS No. 835893-44-2

1-(2-Cyclopropylethenyl)-2-nitrobenzene

Cat. No. B8562881
M. Wt: 189.21 g/mol
InChI Key: FSUOVUOTCOOEQK-UHFFFAOYSA-N
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Patent
US08071824B2

Procedure details

To 1 g (4.25 mmol, purity 96%) of 1-(2-chloro-2-cyclopropylethyl)-2-nitrobenzene in 20 ml of dioxane is added 0.65 g (4.25 mmol) of 1,8-diazabicyclo(5.4.0)undec-7-ene, and the mixture is stirred at room temperature for 12 h. Subsequently, the solvent is concentrated under reduced pressure and the residue is admixed with ethyl acetate and water. After the organic phases have been removed and the solvent has been concentrated by evaporation, 0.7 g (79% of theory) of 1-[2-cyclopropylvinyl]-2-nitrobenzene is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH:13]1[CH2:15][CH2:14]1)[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-:12])=[O:11].N12CCCN=C1CCCCC2>O1CCOCC1>[CH:13]1([CH:2]=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N+:10]([O-:12])=[O:11])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC(CC1=C(C=CC=C1)[N+](=O)[O-])C1CC1
Name
Quantity
0.65 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the solvent is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After the organic phases have been removed
CONCENTRATION
Type
CONCENTRATION
Details
the solvent has been concentrated by evaporation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CC1)C=CC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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